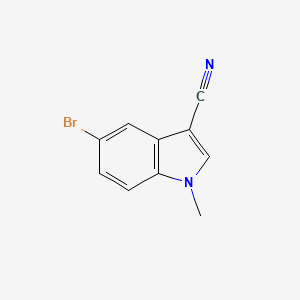

5-bromo-1-methyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJBLNOJXLOBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of 5 Bromo 1 Methyl 1h Indole 3 Carbonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in 5-bromo-1-methyl-1H-indole-3-carbonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations, including nucleophilic additions, derivatization to other functional groups, and reduction.

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon of the nitrile group is a target for a wide array of nucleophiles. mdpi.com This reaction is a fundamental pathway to more complex molecular architectures. While specific studies on nucleophilic additions to this compound are not extensively detailed in the reviewed literature, the reactivity of similar indole (B1671886) systems provides a strong model for its expected behavior. For instance, the indole nucleus, when activated by an electron-withdrawing group at the C3 position, can undergo nucleophilic attack at the C2 position. In a study involving 1-methoxy-6-nitroindole-3-carbaldehyde, various nitrogen, sulfur, and carbon nucleophiles were shown to add to the C2 position, displacing the methoxy (B1213986) group. nii.ac.jp This suggests that the nitrile group in this compound would similarly activate the indole ring, alongside its own susceptibility to direct nucleophilic attack.

Organometallic reagents, such as Grignard and organolithium reagents, are expected to add to the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate would yield a ketone, thus providing a route to 3-acylindoles.

Derivatization to Carboxylic Acids, Esters, and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.orgmasterorganicchemistry.comchemistrysteps.comchemguide.co.uk This transformation typically proceeds through an amide intermediate. lumenlearning.com

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, such as hydrochloric acid, which protonates the nitrogen atom, enhancing the electrophilicity of the carbon and facilitating the attack of water. lumenlearning.com The final product of this reaction would be 5-bromo-1-methyl-1H-indole-3-carboxylic acid.

Base-catalyzed hydrolysis , carried out by heating with an aqueous solution of a base like sodium hydroxide (B78521), involves the direct attack of the hydroxide ion on the nitrile carbon. This initially forms the salt of the carboxylic acid, which upon acidification yields the free carboxylic acid. chemguide.co.uk

The formation of the corresponding amide, 5-bromo-1-methyl-1H-indole-3-carboxamide, can be achieved through controlled, partial hydrolysis of the nitrile. Ester derivatives, such as methyl 5-bromo-1-methyl-1H-indole-3-carboxylate, can be synthesized from the carboxylic acid via Fischer esterification.

Reduction Pathways of the Carbonitrile

The nitrile group of this compound can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to a primary amine, which in this case would be (5-bromo-1-methyl-1H-indol-3-yl)methanamine. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through the addition of two hydride equivalents to the nitrile carbon. chemistrysteps.com

Partial Reduction to an Aldehyde: The use of a sterically hindered and less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures allows for the partial reduction of the nitrile to an imine intermediate. chemistrysteps.com Subsequent aqueous workup hydrolyzes the imine to yield the corresponding aldehyde, 5-bromo-1-methyl-1H-indole-3-carbaldehyde. chemistrysteps.comchemistrysteps.com It has been noted that the reduction of indole-3-aldehydes and indole-3-carboxylic acid esters with excess lithium aluminum hydride can lead to the formation of the corresponding 3-methylindole (B30407) (skatole). researchgate.net This suggests that under strong reducing conditions, the nitrile group could potentially be fully reduced to a methyl group.

Reactivity of the Bromo Substituent

The bromine atom at the C5 position of the indole ring is a versatile handle for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. It also has the potential to undergo halogen exchange and nucleophilic aromatic substitution under specific conditions.

Halogen Exchange and Nucleophilic Aromatic Substitution

Halogen-metal exchange is a common reaction for aryl bromides, typically initiated by organolithium reagents to form a lithiated intermediate that can then be quenched with an electrophile. rsc.orgacs.org This provides a route to a variety of 5-substituted indoles.

Nucleophilic aromatic substitution (SɴAr) on unactivated aryl bromides is generally challenging. khanacademy.orglibretexts.org For SɴAr to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com The nitrile group at the C3 position of the indole ring is electron-withdrawing; however, its activating effect on the C5 position for SɴAr is not as pronounced as a nitro group would be in a benzene (B151609) system. Nevertheless, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine may be possible. Studies on other heterocyclic systems, such as 5-bromo-1,2,3-triazines, have demonstrated successful SɴAr reactions with phenols. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Derivatization

The bromo substituent at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. lmaleidykla.lt It is a widely used method for the formation of biaryl compounds. The Suzuki coupling of 5-bromoindoles has been successfully employed to introduce various aryl and heteroaryl substituents at the C5 position. lmaleidykla.ltnih.govresearchgate.net

| Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Aryl-1-methyl-1H-indole-3-carbonitrile | Good | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | 5-Aryl-1-methyl-1H-indole-3-carbonitrile | Good to Excellent | lmaleidykla.lt |

Heck Reaction: The Heck reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 5-alkenylindole derivative. organic-chemistry.org Intramolecular Heck reactions of bromoindoles have also been utilized to construct fused ring systems. acs.org

| Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Varies | Varies | 5-Alkenyl-1-methyl-1H-indole-3-carbonitrile | Good | organic-chemistry.org |

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This method is highly effective for the synthesis of 5-alkynylindoles. Studies on 5-bromoindoles have demonstrated the utility of this reaction for introducing acetylenic moieties. thieme-connect.deresearchgate.netnih.govwalisongo.ac.id

These cross-coupling reactions highlight the importance of the bromo substituent as a key functional group for the elaboration of the this compound scaffold into a diverse range of more complex molecules.

Electrophilic and Nucleophilic Reactivity of the Indole Core

The indole ring system is an electron-rich aromatic heterocycle, a characteristic that dictates its reactivity. The fusion of the benzene and pyrrole (B145914) rings results in a delocalized π-electron system, but the electron density is not distributed uniformly. The pyrrole moiety, in particular, endows the indole core with a high degree of nucleophilicity, making it highly susceptible to electrophilic attack.

Electrophilic Reactivity:

The position of greatest electron density and therefore the primary site for electrophilic substitution is the C-3 position of the indole nucleus. mdpi.com This inherent reactivity is exploited in various synthetic transformations. In scaffolds related to this compound, the introduction of the carbonitrile group at the C-3 position is itself a classic example of an electrophilic substitution reaction. For instance, the cyanation of a 7-bromo-1-methyl-2-phenyl-1H-indole has been successfully achieved using an electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate. mdpi.com In this type of reaction, the Lewis acid activates the NCTS reagent, generating a potent electrophilic nitrile species that is then attacked by the electron-rich C-3 position of the indole. mdpi.com The presence of the electron-withdrawing bromo substituent at the C-5 position and the N-methylation can modulate this reactivity, but the C-3 position generally remains the most favorable site for electrophilic attack.

Nucleophilic Reactivity:

While the indole ring itself is electron-rich and thus not prone to direct nucleophilic aromatic substitution (SNAr), the presence of the bromine atom at the C-5 position fundamentally alters its reactivity profile. The C-5 carbon, being bonded to the highly electronegative bromine atom, becomes electrophilic and can undergo nucleophilic attack, typically via transition-metal-catalyzed cross-coupling reactions. This C-Br bond is the primary site for transformations involving nucleophiles.

Furthermore, the nitrile group at C-3 provides another site for nucleophilic attack. The carbon atom of the nitrile group is electrophilic and can react with various nucleophiles, often leading to the formation of imines or subsequent hydrolysis to other functional groups.

A summary of the indole core's reactivity is presented below.

| Reactivity Type | Position | Description | Example Reaction |

| Electrophilic Substitution | C-3 | The electron-rich pyrrole ring makes the C-3 position highly susceptible to attack by electrophiles. | Cyanation using NCTS/BF₃·OEt₂ mdpi.com |

| Nucleophilic (via C-Br) | C-5 | The bromine atom serves as a leaving group, enabling reactions with nucleophiles, primarily through metal catalysis. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) |

| Nucleophilic (via -CN) | C-3 | The electrophilic carbon of the nitrile group can be attacked by nucleophiles. | Reduction, hydrolysis, or addition of organometallic reagents. |

Derivatization Strategies for Novel Indole Scaffolds

The compound this compound is a versatile building block for the synthesis of more complex and novel indole scaffolds. Its utility stems from the presence of two distinct and reactive functional handles: the bromo substituent at C-5 and the carbonitrile group at C-3. These sites allow for selective and sequential modifications, paving the way for diverse molecular architectures.

Derivatization via the C-5 Bromo Group:

The bromine atom is an excellent functional group for transition-metal-catalyzed cross-coupling reactions. This strategy is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom in related 5-bromo-indole compounds is known to enhance reactivity, making them valuable intermediates. chemimpex.com

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C-5 position.

Heck Coupling: Palladium-catalyzed reaction with alkenes allows for the formation of a new carbon-carbon double bond at the C-5 position, leading to styrenyl-type indoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-indole with various amines, anilines, or N-heterocycles.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, introduces an alkyne moiety at the C-5 position.

Derivatization via the C-3 Carbonitrile Group:

The nitrile group is a valuable functional group that can be transformed into several other functionalities, providing a secondary point for diversification.

Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, which can be further functionalized.

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid at the C-3 position. This acid can then be converted into esters, amides, or other acid derivatives through standard condensation reactions.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolytic workup.

These derivatization strategies can be employed in a combinatorial fashion to generate libraries of novel indole-based compounds for various research applications. beilstein-archives.org

The table below outlines key derivatization strategies for the target compound.

| Position | Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| C-5 | Bromo (-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Alkyl, etc. (-R) |

| C-5 | Bromo (-Br) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amine (-NR₂) |

| C-5 | Bromo (-Br) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkyne (-C≡C-R) |

| C-3 | Carbonitrile (-CN) | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |

| C-3 | Carbonitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |

| C-3 | Carbonitrile (-CN) | Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (-C(O)R) |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromo 1 Methyl 1h Indole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-bromo-1-methyl-1H-indole-3-carbonitrile is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the indole (B1671886) ring system, with their chemical shifts and coupling patterns dictated by the positions of the bromo and carbonitrile substituents. The singlet for the proton at the C2 position is expected to be downfield. The protons on the benzene (B151609) ring (H4, H6, and H7) would exhibit characteristic splitting patterns (doublets and doublet of doublets) due to spin-spin coupling. Furthermore, a distinct singlet corresponding to the three protons of the N-methyl group would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | Singlet | ~7.5-8.0 |

| H4 | Doublet | ~7.8-8.2 |

| H6 | Doublet of doublets | ~7.2-7.6 |

| H7 | Doublet | ~7.3-7.7 |

Note: The predicted values are based on general principles of NMR spectroscopy and analysis of similar indole derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum is expected to show signals for the ten carbon atoms of the indole ring and the N-methyl group. The carbon atom of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. The carbon atoms attached to the bromine and nitrogen atoms would also have their chemical shifts influenced by these heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~130-140 |

| C3 | ~100-110 |

| C3a | ~125-135 |

| C4 | ~120-130 |

| C5 | ~115-125 (attached to Br) |

| C6 | ~120-130 |

| C7 | ~110-120 |

| C7a | ~135-145 |

| N-CH₃ | ~30-35 |

Note: The predicted values are based on general principles of NMR spectroscopy and analysis of similar indole derivatives. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent and diagnostic feature would be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. For a similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the C≡N stretch is observed at 2212 cm⁻¹. Other expected vibrations include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic and indole rings, and C-N stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1300 - 1400 |

Note: The predicted values are based on typical IR absorption ranges for these functional groups.

Raman spectroscopy, being complementary to IR spectroscopy, would also provide valuable structural information. The C≡N stretching vibration, while visible in the IR spectrum, is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. Aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra. Detailed Raman spectroscopic studies on indole and its derivatives have been conducted, providing a basis for interpreting the spectrum of this compound. nih.gov However, specific experimental Raman data for the title compound is not available in the reviewed literature. A comprehensive study would involve identifying the characteristic bands and comparing them with theoretical calculations to achieve a complete vibrational assignment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis. For this compound, various MS techniques are employed to confirm its identity and structure.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula for this compound is C₁₀H₇BrN₂. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This precise measurement provides strong evidence for the compound's identity and is a standard requirement for the characterization of novel compounds. dovepress.com

Table 1: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₇⁷⁹BrN₂ | ⁷⁹Br | 233.9847 |

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, leading to a characteristic isotopic pattern in the mass spectrum.

The choice of ionization technique is crucial for successful mass spectrometric analysis. For indole derivatives, both soft and hard ionization methods can be applied depending on the analytical goal.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is a soft ionization technique that is well-suited for moderately polar compounds. It typically generates protonated molecules, [M+H]⁺, which allows for clear determination of the molecular weight. In the analysis of a structurally similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, APCI-MS was successfully used to prove its structural identity, showing a prominent [M+H]⁺ ion. mdpi.com This suggests APCI-MS is an effective method for analyzing this compound, providing a strong molecular ion peak with minimal fragmentation. mdpi.comnih.gov

Electron Ionization (EI-MS): EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. This process creates a "fingerprint" mass spectrum with a pattern of fragment ions that can be used to elucidate the molecule's structure. aip.org For this compound, EI-MS would be expected to show a molecular ion peak (M⁺·) and characteristic fragments resulting from the cleavage of the methyl group, the bromo substituent, or the indole ring system.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are compared against the theoretically calculated values based on the molecular formula (C₁₀H₇BrN₂). A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. For related indole derivatives, elemental analysis is a standard method for structural identity verification. mdpi.com

Table 2: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % |

|---|---|---|

| Carbon (C) | C₁₀H₇BrN₂ | 51.53% |

| Hydrogen (H) | C₁₀H₇BrN₂ | 3.03% |

| Bromine (Br) | C₁₀H₇BrN₂ | 34.28% |

| Nitrogen (N) | C₁₀H₇BrN₂ | 12.02% |

| Total | | 100.00% |

An example from a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile (C₁₆H₁₁BrN₂), showed found values (C, 61.79; H, 3.47; N, 8.87) that closely matched the calculated values (C, 61.76; H, 3.56; N, 9.00), demonstrating the utility of this technique. mdpi.com

Chromatographic Methods for Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds like this compound. HPLC separates the target compound from any impurities, starting materials, or by-products.

The purity is typically determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram. Reverse-phase (RP) HPLC is a common method for analyzing indole derivatives. sielc.comsielc.comsielc.com Typical conditions involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.comsielc.comsielc.com In the characterization of related indole compounds, purity was assessed by two independent HPLC methods (isocratic and gradient) to ensure reliability, with purity levels often exceeding 95%. mdpi.com

Table 3: Typical HPLC Parameters for Analysis of Bromo-Indole Derivatives

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Modifier | Formic Acid (for MS compatibility) or Phosphoric Acid sielc.comsielc.comsielc.com |

| Detection | UV detector (e.g., at 254 nm and 280 nm) mdpi.com |

Computational and Theoretical Chemistry Studies of 5 Bromo 1 Methyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These calculations, based on the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 5-bromo-1-methyl-1H-indole-3-carbonitrile, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through DFT. dntb.gov.ua These calculations help in understanding the molecule's reactivity and spectroscopic properties. For instance, similar DFT studies on other indole (B1671886) derivatives have been successfully used to correlate theoretical data with experimental findings. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (Note: The following data is illustrative of typical DFT output and not based on a specific study of this molecule.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.90 | ||

| C-C (indole ring) | 1.40 | ||

| C-N (indole ring) | 1.38 | ||

| C-C≡N | 1.45 | ||

| C≡N | 1.16 | ||

| C-N-C | 108.5 | ||

| C-C-Br | 120.0 | ||

| C-C-C (indole ring) | 120.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, the analysis of its HOMO and LUMO would indicate the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. nih.gov This is crucial for predicting its behavior in various chemical environments.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. dergipark.org.tr It provides a detailed understanding of charge transfer and delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. nih.gov

For this compound, NBO analysis can reveal the stability of the molecule arising from hyperconjugative interactions. dergipark.org.tr This analysis quantifies the energy of these interactions, providing insights into the electronic delocalization within the indole ring and the influence of the bromo and carbonitrile substituents.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map indicate different values of the electrostatic potential. nih.gov Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the carbonitrile group and the bromine atom, indicating these as potential sites for electrophilic interaction.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a rotatable methyl group, conformational analysis can identify the most stable conformer.

By calculating the potential energy surface as a function of the rotation of the methyl group, researchers can determine the energy barriers between different conformations and identify the lowest energy (most stable) structure. This information is crucial for understanding the molecule's behavior in biological systems, as its conformation can influence its binding to receptors.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the dynamic behavior of this compound, including its vibrational motions and conformational changes. nih.gov

MD simulations can be used to explore how the molecule interacts with its environment, such as a solvent or a biological macromolecule. dovepress.com By simulating the molecule's trajectory over a period of time, researchers can gain insights into its flexibility, stability, and interaction dynamics, which are essential for drug design and materials science. nih.gov

Prediction of Spectroscopic Properties from First Principles

The theoretical prediction of spectroscopic properties from first principles, also known as ab initio quantum chemical methods, provides a powerful tool for understanding the relationship between the molecular structure of a compound and its spectral characteristics. For novel or newly synthesized compounds like this compound, where extensive experimental data may not be available, these computational techniques are invaluable. They allow for the prediction of various spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, by solving the Schrödinger equation for the molecule's electronic structure.

Methodologies such as Density Functional Theory (DFT) are commonly employed for this purpose due to their balance of computational cost and accuracy. By using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry and then predict the spectroscopic properties that arise from it.

While specific first-principles calculations for this compound are not extensively reported in publicly accessible literature, the methodology can be described based on studies of closely related indole derivatives.

Prediction of Infrared (IR) Spectrum

First-principles calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. After optimizing the molecular geometry to find its lowest energy state, a frequency calculation is performed. The output provides the harmonic vibrational frequencies, their intensities, and the nature of the atomic motions for each vibrational mode (e.g., stretching, bending).

For this compound, key vibrational modes would be predicted. For instance, the characteristic stretching frequency of the nitrile (C≡N) group is a strong and sharp absorption. In a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, this C≡N stretch was observed experimentally at 2212 cm⁻¹ mdpi.com. Computational methods would be expected to predict a value in this region. Other important predicted vibrations would include C-H stretching in the aromatic ring and the methyl group, C=C stretching of the indole core, and vibrations involving the C-Br bond.

Below is an interactive table illustrating the expected regions for key vibrational frequencies based on characteristic group frequencies and data from related molecules.

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Methyl (CH₃) | Stretching | 2975 - 2850 | Medium |

| Nitrile (C≡N) | Stretching | 2260 - 2210 | Strong, Sharp |

| Aromatic C=C | Stretching | 1620 - 1450 | Medium to Strong |

| C-N | Stretching | 1350 - 1250 | Medium |

| C-Br | Stretching | 680 - 515 | Medium to Strong |

This table represents typical, illustrative values and not the results of a specific first-principles calculation on this compound.

Prediction of Nuclear Magnetic Resonance (NMR) Spectra

Theoretical methods can also predict the ¹H and ¹³C NMR spectra by calculating the magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, calculations would predict the chemical shifts for the protons on the indole ring and the N-methyl group. The electron-withdrawing nature of the bromine and nitrile substituents would significantly influence the chemical shifts of the nearby aromatic protons, causing them to appear at higher δ values (downfield). Similarly, the ¹³C NMR spectrum would be predicted, identifying the chemical shifts for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) and the carbon atom attached to the bromine (C-Br) would have characteristic predicted shifts.

The following interactive table provides an estimation of the chemical shifts that would be expected from a first-principles calculation, based on the known effects of the substituents on the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 (on indole ring) | 7.8 - 8.2 | Singlet |

| H4 (on indole ring) | 7.9 - 8.3 | Doublet |

| H6 (on indole ring) | 7.3 - 7.6 | Doublet of Doublets |

| H7 (on indole ring) | 7.4 - 7.7 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 125 - 135 |

| C3 | 90 - 100 |

| C3a | 128 - 132 |

| C4 | 124 - 128 |

| C5 | 115 - 120 |

| C6 | 126 - 130 |

| C7 | 112 - 116 |

| C7a | 135 - 140 |

| N-CH₃ | 30 - 35 |

These tables represent illustrative values based on typical substituent effects and are not the results of a specific first-principles calculation on this compound.

Prediction of UV-Visible Spectrum

The electronic transitions of a molecule, which are responsible for its absorption of UV-Vis light, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. The wavelength of maximum absorption (λ_max) corresponds to the most probable electronic transition, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For an indole derivative like this compound, the calculations would predict π → π* transitions characteristic of the aromatic system. The parent indole molecule exhibits absorption maxima around 270-290 nm. nist.gov The presence of the bromo and nitrile substituents, which can extend the conjugated system, would be expected to cause a bathochromic (red) shift, moving the predicted λ_max to longer wavelengths. Calculations would also consider the solvent environment, as this can influence the electronic transitions.

Applications in Chemical Synthesis and Materials Science Research

Role as Key Synthetic Intermediate for Complex Molecules

5-bromo-1-methyl-1H-indole-3-carbonitrile serves as a crucial building block in the synthesis of a variety of complex organic molecules. The presence of the bromine atom at the 5-position provides a handle for cross-coupling reactions, while the nitrile group at the 3-position can be subjected to various transformations, including hydrolysis, reduction, and cycloaddition reactions. The methyl group at the 1-position enhances solubility and stability.

This indole (B1671886) derivative is a key starting material in the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of intermediates for T-type calcium channel blockers, which are of interest for the treatment of various neurological and cardiovascular disorders. The indole core is a common motif in many biologically active compounds, and the specific substitution pattern of this compound allows for the introduction of diverse functionalities to modulate pharmacological activity.

Furthermore, it has been employed in the synthesis of nortopsentin analogues, which are marine alkaloids known for their cytotoxic activity against cancer cell lines. The bromo-substituted indole moiety is often a key feature in these synthetic targets, contributing to their biological potency.

| Scaffold Class | Therapeutic Area of Interest | Role of the Indole Intermediate |

|---|---|---|

| T-type Calcium Channel Blockers | Neurological and Cardiovascular Disorders | Core structure for further functionalization |

| Nortopsentin Analogues | Oncology | Provides the key bromo-indole substructure |

The reactivity of this compound extends to the construction of more complex, fused heterocyclic systems. The indole nucleus can be annulated to form larger ring systems with interesting chemical and biological properties.

For example, derivatives of this compound can be envisioned as precursors for the synthesis of azepino[4,5-b]indoles. These structures, which incorporate a seven-membered azepine ring fused to the indole core, are of interest in medicinal chemistry due to their structural relationship to various biologically active alkaloids and synthetic compounds.

Additionally, the bromo-substituted indole can participate in transition metal-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, to form carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocycles with important applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters.

Exploration in Functional Materials Development

The unique electronic and photophysical properties of the indole ring system make its derivatives, including this compound, attractive candidates for the development of novel functional materials.

Indole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by the introduction of various substituents. The presence of the bromo and cyano groups on the indole ring of this compound can influence its absorption and emission characteristics. Research into the photophysical properties of related 5-bromoindole (B119039) derivatives has shown that they can exhibit interesting fluorescence and phosphorescence behaviors. researchgate.net

These properties are being explored for applications in areas such as:

Fluorescent Dyes and Probes: The indole scaffold can be incorporated into larger molecular systems to create fluorescent probes for sensing and imaging applications in biological systems.

Organic Optoelectronics: Substituted indoles and their derivatives, such as carbazoles derived from bromoindoles, are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov The electronic properties of the indole nucleus can be tailored to facilitate charge transport and emission in these devices.

| Application Area | Relevant Property | Potential Role of the Indole Derivative |

|---|---|---|

| Fluorescent Dyes | Fluorescence | Core scaffold for building fluorescent molecules |

| Organic Optoelectronics | Charge transport and emission | Precursor for materials used in OLEDs |

Development of Catalytic Systems Utilizing Indole Derivatives

While direct applications of this compound as a catalyst are not extensively reported, the broader class of indole derivatives has been explored in the development of catalytic systems. The indole nucleus can act as a ligand for transition metals or as a core structure for organocatalysts.

The functional groups present in this compound, particularly the nitrile and the potential for the indole nitrogen to coordinate with metal centers, suggest that its derivatives could be designed to have catalytic activity. For instance, the nitrile group could be transformed into other functionalities that can participate in catalysis. Research in the field of catalysis continues to explore the use of diverse heterocyclic scaffolds, and indole derivatives remain an area of interest for the design of new and efficient catalysts for a variety of organic transformations. rsc.orgdergipark.org.tr

Biological Research Applications and Mechanistic Insights

Investigation of Molecular Target Interaction Mechanisms

While direct studies on 5-bromo-1-methyl-1H-indole-3-carbonitrile are lacking, the broader family of indole (B1671886) derivatives has been a significant area of research for interactions with various molecular targets.

Studies on Protein Kinase Inhibition

The indole scaffold is a common feature in many protein kinase inhibitors. Although no specific studies were identified for this compound, related compounds such as 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid have been investigated as direct activators of Adenosine Monophosphate-activated Protein Kinase (AMPK). This suggests that modifications of the indole core, including substitutions at the 5- and 1-positions, can lead to interactions with kinase enzymes. The electron-withdrawing nature of the cyano group at the 3-position, combined with the bromo and methyl substitutions, could theoretically influence binding to the ATP-binding pocket of various kinases, but this remains speculative without direct experimental evidence.

Research on Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. While no studies have directly implicated this compound as a xanthine oxidase inhibitor, research on other heterocyclic compounds, including indole derivatives, has been performed. For instance, studies on 1,6-dihydropyrimidine-5-carboxylic acids have provided insights into the key pharmacological characteristics for XO inhibition. The binding of inhibitors to the XO active site often involves interactions with residues such as Glu802, Arg880, and Phe914. The potential for this compound to act as a xanthine oxidase inhibitor would depend on its ability to form favorable interactions within the enzyme's active site, a hypothesis that requires experimental validation.

Tubulin Polymerization Inhibition Studies

Arylthioindoles and other indole derivatives are recognized as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them attractive as potential anticancer agents. For example, certain arylthioindole derivatives with substitutions at the 5-position of the indole ring have shown significant tubulin assembly inhibition. While there is no direct evidence for this compound, its structural similarity to known tubulin inhibitors suggests that it could potentially interfere with microtubule formation.

Other Enzyme and Receptor Binding Affinity Research

The indole nucleus is a versatile scaffold found in a wide range of biologically active molecules. Halogenated indoles, in particular, are valuable precursors for creating compounds with diverse biological activities through transition metal-catalyzed cross-coupling reactions. While specific binding affinities for this compound have not been reported, related bromo-indole derivatives have been explored for various therapeutic applications, indicating the potential for this compound to interact with a range of enzymes and receptors.

In vitro Cell-Based Mechanistic Studies (non-human cell lines)

The effects of indole compounds on cellular processes have been a subject of investigation, though specific data for this compound is not available.

Mechanisms of Cell Proliferation Modulation

Indole derivatives have demonstrated the ability to modulate cell proliferation through various mechanisms. For instance, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the 5-bromoindole (B119039) core, have been shown to exhibit anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). These compounds can induce cell cycle arrest and apoptosis. While these findings are for a different class of indole derivatives, they highlight the potential for the 5-bromoindole scaffold to serve as a basis for compounds that can influence cell proliferation. The specific effects of this compound on cell proliferation in non-human cell lines would need to be determined through direct experimental studies.

Pathways of Apoptosis Induction

There is currently no specific information available in the scientific literature detailing the pathways of apoptosis induction for this compound.

Cell Cycle Progression Analysis

Specific studies analyzing the effects of this compound on cell cycle progression have not been identified in the available research.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions

Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound and its analogs to modulate biological functions are not available in the current literature.

Antimicrobial Activity Mechanisms (in vitro)

Antibacterial Mechanism Investigations

There is no specific data from in vitro studies investigating the antibacterial mechanisms of this compound.

Antifungal Mechanism Investigations

Information regarding the in vitro antifungal mechanisms of this compound is not available in the scientific literature.

Antiviral Activity Mechanisms (in vitro, e.g., SARS-CoV-2)

There are no published in vitro studies detailing the antiviral activity or mechanisms of action for this compound against SARS-CoV-2 or other viruses.

Lack of Publicly Available Research Hinders Mechanistic Understanding of this compound's Analgesic Activity

Despite the growing interest in indole derivatives for their therapeutic potential, specific research detailing the analgesic activity and mechanisms of this compound in non-human models is not publicly available. Extensive searches of scientific literature and databases have not yielded studies that specifically investigate the pain-relieving properties or the biological pathways through which this particular compound may act.

The broader class of indole-containing molecules has been the subject of numerous pharmacological studies, revealing a variety of mechanisms underlying their analgesic and anti-inflammatory effects. Research on different indole derivatives has pointed towards several potential pathways for pain modulation.

One of the most commonly investigated mechanisms for indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By blocking these enzymes, certain indole compounds can reduce inflammation and alleviate pain.

Furthermore, some indole-based compounds are thought to exert their effects through central nervous system pathways. This can involve interactions with various neurotransmitter systems, including the serotonergic and opioid systems, which are integral to the body's natural pain management processes. For instance, some synthetic opioids are known to interact with serotonin (B10506) transporters and receptors, which can contribute to their analgesic effects. The body's own endogenous opioid system, which includes peptides like enkephalins and endorphins, acts on opioid receptors to suppress pain signals.

Additionally, the modulation of the immune system has been identified as another possible mechanism for the antinociceptive effects of certain indole derivatives. This can involve the reduction of pro-inflammatory cytokines, which are signaling molecules that contribute to inflammation and pain.

While these general mechanisms for indole derivatives provide a framework for potential investigation, it is crucial to note that the specific actions of this compound remain unelucidated. Without dedicated research on this compound, any discussion of its analgesic mechanisms would be purely speculative. Therefore, data tables and detailed research findings on its activity in non-human models cannot be provided at this time. Further preclinical studies are necessary to determine if this compound possesses analgesic properties and, if so, to uncover the specific biological pathways it modulates.

Intellectual Property and Patent Landscape in Relation to 5 Bromo 1 Methyl 1h Indole 3 Carbonitrile

Analysis of Synthetic Process Patents

The synthesis of 5-bromo-1-methyl-1H-indole-3-carbonitrile is not explicitly detailed in a large volume of dedicated patents. However, the patent literature for related bromo-indole derivatives and precursors offers a clear indication of the likely synthetic strategies that would be considered novel and non-obvious, and therefore patentable.

A common precursor for the synthesis of N-methylated indoles is the corresponding N-H indole (B1671886). Patents such as CN102558017A describe methods for preparing 5-bromoindole (B119039) from indole. This multi-step process involves the protection of the indole, followed by bromination and deprotection. Such a foundational patent highlights the importance of securing intellectual property rights for the synthesis of key starting materials.

Further elaboration on synthetic routes can be inferred from patents for other functionalized indoles. For instance, the synthesis of related indole-based inhibitors often involves the alkylation of a bromo-indole precursor. A publication on the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase details the N-alkylation of 6-bromoindole (B116670) as a key step. nih.gov This suggests that a patented process for this compound would likely involve the methylation of 5-bromo-1H-indole-3-carbonitrile.

The introduction of the 3-carbonitrile group is another critical step that can be subject to patent protection. Methods for the cyanation of the indole ring at the C3 position are well-established in organic chemistry, and novel, efficient, or scalable versions of these methods are often the subject of patents.

The table below outlines a plausible synthetic pathway, drawing parallels from patented syntheses of related compounds.

| Step | Transformation | Potential Reagents and Conditions (Inferred from related patents) | Patentability Considerations |

| 1 | Bromination of Indole | N-Bromosuccinimide (NBS) in a suitable solvent | Novel reaction conditions, purification methods, or scale-up procedures for producing 5-bromoindole could be patented. |

| 2 | N-Methylation | Methyl iodide, dimethyl sulfate, or other methylating agents in the presence of a base (e.g., NaH) in an aprotic solvent. | The choice of a specific, advantageous methylating agent or reaction conditions that improve yield and purity would be a key inventive step. |

| 3 | Cyanation at C3 | Reagents such as tosyl cyanide or chlorosulfonyl isocyanate followed by treatment with a base. | The development of a novel and efficient cyanation method for this specific substrate would be highly patentable. |

Patenting of Novel Derivatives and Their Synthetic Applications

The primary value of this compound lies in its utility as a scaffold for the creation of novel derivatives with potential therapeutic applications. The patent landscape for indole derivatives is extensive, with many patents claiming classes of compounds for the treatment of a wide range of diseases.

For example, indole derivatives have been investigated for their activity on the central nervous system. googleapis.com A patent application, WO 2014/040164 A1, discusses indole derivatives and their use in treating CNS disorders, highlighting the potential for derivatives of this compound to be patented for similar applications. googleapis.com

Furthermore, recent research has demonstrated that bromo-indole derivatives can act as inhibitors of bacterial enzymes, suggesting a role in combating antibiotic resistance. nih.gov A study on indole-based inhibitors of bacterial cystathionine γ-lyase showcases the synthesis of various derivatives from a bromo-indole core. nih.gov The novel compounds, along with their synthesis and use as antibacterial agents, would be prime candidates for patent protection.

The general strategy for patenting in this area involves:

Composition of Matter Claims: Claiming the novel chemical structure of the derivative itself.

Method of Synthesis Claims: Protecting the specific synthetic route used to produce the new derivative from this compound.

Method of Use Claims: Claiming the therapeutic application of the novel derivative for a specific disease or condition.

Future Research Directions and Perspectives on 5 Bromo 1 Methyl 1h Indole 3 Carbonitrile

Exploration of Novel, Efficient, and Sustainable Synthetic Pathways

The development of new synthetic methodologies is crucial for accessing 5-bromo-1-methyl-1H-indole-3-carbonitrile and its analogs efficiently and sustainably. Current approaches to indole (B1671886) synthesis, such as the Fischer, Gassman, and Vilsmeier-Haack reactions, often require harsh conditions or have limitations in substrate scope. aip.orgluc.edu Future research should focus on catalytic, metal-free, and diversity-oriented approaches.

Key areas for exploration include:

Catalytic C-H Functionalization: Directing-group-assisted or transition-metal-catalyzed C-H activation could enable the direct introduction of the nitrile group at the C3 position of a 5-bromo-1-methyl-1H-indole precursor, minimizing the need for pre-functionalized starting materials.

Flow Chemistry and Microreactor Technology: These technologies offer improved control over reaction parameters, enhanced safety, and potential for scalability. Applying these to known indole cyclization or substitution reactions could significantly improve yields and purity.

Sustainable and Green Chemistry Approaches: Research into using greener solvents, renewable starting materials, and energy-efficient methods like microwave-assisted synthesis can reduce the environmental impact of production. researchgate.net A recently developed metal-free, two-step synthesis for indole derivatives, which proceeds through N-aryl ethene-1,1-diamines followed by iodine-mediated cyclization, represents a promising direction. mdpi.com

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Transition-Metal Catalysis | High regioselectivity, milder reaction conditions. | C-H Borylation, C-H Cyanation. acs.org |

| Diversity-Oriented Synthesis | Rapid generation of a library of analogs. | Palladium or Iridium-catalyzed allylic alkylation reactions. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Mannich reactions, cyclization reactions. researchgate.net |

| Metal-Free Cyclization | Avoids toxic metal catalysts, lower cost. | Iodine-mediated cyclization of ethene-1,1-diamines. mdpi.com |

Advanced Mechanistic Studies of Reactivity and Chemical Transformations

A thorough understanding of the reactivity of this compound is essential for its application. The interplay between the electron-withdrawing nitrile group at C3, the N-methylation, and the bromine atom at C5 creates a unique electronic profile that warrants detailed investigation.

Future mechanistic studies could involve:

Reaction Pathway Elucidation: Investigating reactions such as nucleophilic aromatic substitution at the C5 position, transformations of the nitrile group, and electrophilic substitution on the indole ring. For instance, studies on related bromo-indoles have detailed reaction mechanisms involving initial protonation followed by nucleophilic addition at the C2 position. researchgate.net

Kinetic and Thermodynamic Profiling: Determining the reaction kinetics and thermodynamic parameters for key transformations will provide a quantitative understanding of the compound's stability and reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates and transition states, providing insights that are difficult to obtain experimentally. wikipedia.org

High-Throughput Screening and Combinatorial Chemistry for Functional Discovery

To rapidly uncover the biological or material science applications of this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These approaches allow for the rapid synthesis and evaluation of a large library of related compounds.

Prospective research includes:

Development of Target-Based Assays: Designing HTS assays for specific biological targets, such as kinases, proteases, or receptors, where indole-based compounds have previously shown activity. nih.gov For example, indole derivatives have been evaluated as probes for drug binding to human serum albumin using high-performance affinity chromatography. unl.edu

Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that induce a desired biological effect without a preconceived target, which can lead to the discovery of novel mechanisms of action.

Automated Synthesis: Employing automated platforms, such as those using acoustic droplet ejection technology, to perform reactions on a nanomole scale, thereby accelerating the generation of a diverse chemical library for screening. nih.gov

Integrated Computational and Experimental Design Strategies for Target-Oriented Synthesis

A synergistic approach combining computational modeling and experimental synthesis can accelerate the discovery of potent and selective molecules. nih.gov By predicting binding affinities and molecular properties, computational tools can guide the synthesis of compounds with a higher probability of success.

Future strategies in this area could involve:

Structure-Based Drug Design: Using the crystal structures of target proteins to perform molecular docking studies with this compound and its virtual derivatives. This can identify key interactions and guide modifications to improve binding. nih.gov This approach has been successfully used to design indole-2-carboxamides as PI3Kα/EGFR inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of synthesized analogs and their measured biological activities to predict the activity of new, unsynthesized compounds. mdpi.com

In Silico ADME/Tox Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of designed molecules early in the discovery process, helping to prioritize compounds with favorable drug-like properties. benthamdirect.com

| Computational Tool | Application in Drug Discovery | Example from Indole Chemistry |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Design of indole derivatives as inhibitors of HIV-1 gp41. nih.gov |

| QSAR | Correlates chemical structure with biological activity to predict potency. | Development of indole-based sulfonylhydrazones as anti-breast cancer agents. mdpi.com |

| DFT Calculations | Models reaction mechanisms and predicts regioselectivity. | Explaining regioselectivity in cycloaddition reactions for bioorthogonal chemistry. wikipedia.org |

Expanding the Scope of Biological Target Space and Mechanistic Elucidation in vitro

The indole nucleus is a privileged scaffold found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov The specific substitution pattern of this compound suggests several promising avenues for biological investigation.

Future research should focus on:

Kinase Inhibition: Many indole derivatives are known to be kinase inhibitors. Screening this compound against a broad panel of kinases could identify novel anticancer or anti-inflammatory agents. Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as EGFR tyrosine kinase inhibitors. benthamdirect.com

Neuroreceptor Modulation: The structural similarity of the indole core to neurotransmitters like serotonin (B10506) suggests potential activity at various receptors in the central nervous system.

Antimicrobial Activity: Bromoindole derivatives from marine sources have shown antimicrobial properties. Evaluating the compound against a panel of bacteria and fungi could reveal new anti-infective leads. nih.gov

In vitro Mechanistic Studies: Once a biological activity is identified, detailed in vitro studies are needed to elucidate the mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, apoptosis assays, and measuring effects on inflammatory signaling pathways. nih.govpnas.org

Development of Advanced Analytical Techniques for Comprehensive Characterization

Robust analytical methods are fundamental for ensuring the purity, stability, and characterization of this compound and its derivatives throughout the research and development process.

Future work in this area should include:

Chromatographic Method Development: Developing and validating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods for separation and quantification. Ion suppression-reversed-phase HPLC has been successfully used for the separation of various substituted indole derivatives. nih.gov

Advanced Spectroscopic Analysis: Utilizing 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structure elucidation of reaction products and metabolites.

Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) for accurate mass determination and fragmentation analysis to aid in the identification of unknown impurities or metabolites.

Chiral Separation Methods: If asymmetric synthesis is pursued, developing chiral chromatography methods to separate and quantify enantiomers is essential.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-1-methyl-1H-indole-3-carbonitrile?

The synthesis typically involves bromination of 1-methyl-1H-indole-3-carbonitrile using bromine or electrophilic agents under controlled conditions. A two-step approach may include:

- Step 1 : Bromination of the indole core at the 5-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C .

- Step 2 : Introduction of the cyano group via nucleophilic substitution or Vilsmeier-Haack reaction, ensuring regioselectivity at the 3-position . Purity optimization often requires column chromatography (silica gel, petroleum ether/ethyl acetate eluent) .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard. Single crystals are analyzed using SHELXL for refinement, with key parameters including bond lengths (e.g., C–Br ≈ 1.89 Å, C≡N ≈ 1.15 Å) and dihedral angles to confirm planarity of the indole ring . Diffraction data (e.g., R-factor < 0.05) ensure accuracy .

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel with gradient elution (petroleum ether:ethyl acetate = 4:1 to 2:1) removes bromination byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥97%) .

- HPLC : Reverse-phase C18 columns resolve closely related indole derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C5 acts as an electrophilic site for Suzuki-Miyaura couplings, while the electron-withdrawing cyano group at C3 directs reactivity. Computational studies (DFT) show that the LUMO is localized at C5, favoring palladium-catalyzed couplings. However, steric hindrance from the methyl group at N1 may reduce yields unless bulky ligands (e.g., SPhos) are used .

Q. What strategies resolve contradictions in reported biological activities of 5-bromo-1-methyl-1H-indole derivatives?

Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) often arise from:

- Structural Isomerism : Confirm regiochemistry via NOESY NMR (e.g., methyl group orientation at N1) .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic Stability : LC-MS/MS profiling identifies degradation products that may skew results .

Q. How can computational modeling predict the binding affinity of this compound to protein targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with ATP-binding pockets (e.g., kinases). The cyano group forms hydrogen bonds with backbone amides (e.g., EGFR-T790M) .

- MD Simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories, highlighting key residues (e.g., Lys721 in c-Met) .

- QSAR Models : Hammett constants (σ) for substituents correlate with inhibitory potency (R² > 0.85) .

Q. What mechanistic insights explain acid-mediated rearrangements of this compound?

Under strong acids (H2SO4, TFA):

- Cyclization : The cyano group undergoes protonation, facilitating intramolecular attack by the indole C2 position to form tricyclic derivatives (e.g., β-carbolines) .

- Demethylation : The N1-methyl group may hydrolyze to yield 1H-indole intermediates, confirmed by LC-MS isotopic patterns . Kinetic studies (NMR monitoring) reveal pseudo-first-order kinetics with activation energy ~60 kJ/mol .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate spectral data (1H/13C NMR, HRMS) with synthetic intermediates to rule out impurities .

- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π, Br⋯Br) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.